molecular formula C10H14ClNO3 B13365345 (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B13365345
M. Wt: 231.67 g/mol
InChI Key: NTQACVFUMXTSIH-SBSPUUFOSA-N
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Description

®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an amino group and a methoxy-substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is first converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or crystallization techniques.

    Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be hydrogenated to form a cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with similar structural features.

    3-(4-Methoxyphenyl)propanoic acid: Another structurally related compound with different functional groups.

Uniqueness

®-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a methoxy-substituted aromatic ring

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1

InChI Key

NTQACVFUMXTSIH-SBSPUUFOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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